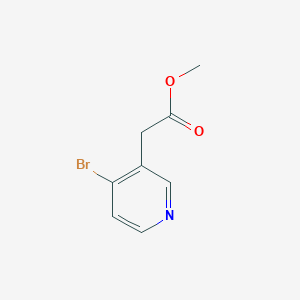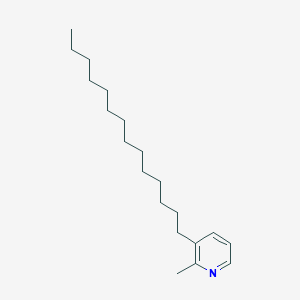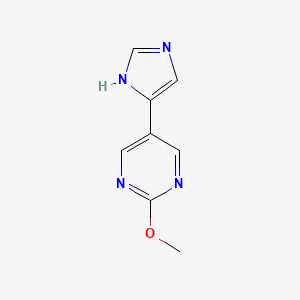
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid typically involves the hydroxylation of tryptophan. One common method includes the use of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan in the presence of tetrahydrobiopterin, oxygen, and iron .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme tryptophan hydroxylase, facilitating the large-scale conversion of tryptophan to 5-hydroxytryptophan .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form serotonin.
Decarboxylation: This reaction, catalyzed by aromatic L-amino acid decarboxylase, converts it into serotonin.
Substitution: Various substitution reactions can occur at the indole ring, particularly at the 5-hydroxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and specific enzymes like monoamine oxidase.
Decarboxylation: This reaction typically requires the presence of pyridoxal phosphate as a cofactor.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic or basic conditions.
Major Products
Serotonin: The primary product formed from the decarboxylation of this compound.
Various substituted indoles: Depending on the specific substitution reactions performed.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in the biosynthesis of serotonin and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating conditions like depression, anxiety, and sleep disorders due to its role in serotonin production.
Industry: Utilized in the production of dietary supplements aimed at increasing serotonin levels
Wirkmechanismus
The primary mechanism of action of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid involves its conversion to serotonin. This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various serotonin receptors in the brain, influencing mood, sleep, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptophan: The precursor to 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid.
Serotonin: The product formed from the decarboxylation of this compound.
Indole-3-acetic acid: Another indole derivative with significant biological activity.
Uniqueness
This compound is unique due to its direct role in the biosynthesis of serotonin, a critical neurotransmitter. This makes it particularly valuable in both research and therapeutic contexts, distinguishing it from other indole derivatives .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)5-7-3-6-4-8(14)1-2-10(6)13-7/h1-4,9,13-14H,5,12H2,(H,15,16) |
InChI-Schlüssel |
MTBXENCFNQMOTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C=C(N2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)


![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)





![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)


![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)
